molecular formula C7H6BrN3O3 B571638 N-(3-Bromo-5-nitropyridin-2-yl)acetamide CAS No. 1065074-93-2

N-(3-Bromo-5-nitropyridin-2-yl)acetamide

Cat. No.: B571638
CAS No.: 1065074-93-2
M. Wt: 260.047
InChI Key: RWVNUCGTBLHJFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is specifically used in the production of b-Raf inhibitors . The b-Raf protein is a part of the Raf kinase family of growth signal transduction protein kinases, which plays a role in regulating cell division and differentiation.

Biochemical Pathways

The compound is involved in the Ras/Raf/MEK/ERK pathway , which is a critical cell signaling pathway involved in cell division and differentiation . By inhibiting b-Raf, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation.

Result of Action

The inhibition of b-Raf by this compound can lead to the disruption of the Ras/Raf/MEK/ERK pathway, potentially leading to the inhibition of cell growth and proliferation. This could make the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that it may be sensitive to heat

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide typically involves the bromination and nitration of pyridine derivatives. One common method starts with 3-bromo-5-nitropyridine, which is then reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Its ability to serve as a precursor for b-Raf inhibitors sets it apart from other similar compounds .

Properties

IUPAC Name

N-(3-bromo-5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(8)2-5(3-9-7)11(13)14/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVNUCGTBLHJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674626
Record name N-(3-Bromo-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-93-2
Record name N-(3-Bromo-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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